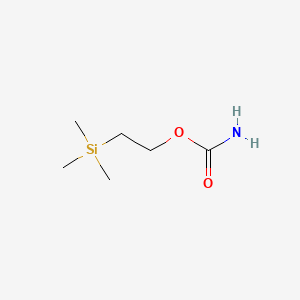

Ethanol, 2-(trimethylsilyl)-, carbamate

Cat. No. B8735997

Key on ui cas rn:

3124-37-6

M. Wt: 161.27 g/mol

InChI Key: QWYTUBPAXJYCTH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06884890B2

Procedure details

Example 40(a) was prepared in a similar manner to that described for Example 11. 1H NMR (300 MHz, DMSO-d6) δ 13.5 (s, 1H), 8.62 (d, 1H, J=3.86 Hz), 8.34 (d, 1H, J=8.5 Hz), 8.01 (dl 1H, J=16.36 Hz), 7.87 (s, 1H), 7.83 (td, 1H, J=7.69 Hz, J=1.81 Hz), 7.58-7.71 (m, 3H), 7.29 (qd, 1H, J=7.39 Hz, J=0.98 Hz), 7.21 (t, 1H, 3=7.77), 7.00 (t, 1H, J=1.86 Hz), 6.90 (dt, 1H, J=6.15 Hz, J=1.40 Hz), 6.86 (m, 1H). 5.40 (bs, 2H). MS (ESI+) [M+H]/z Calc'd 446, found 446. Calc'd: C, 74.10; H, 4.74; N, 16.46. Found: C, 72.72; H, 4.87; N, 16.02. The starting material was prepared as follows: To m-amino-phenyl boronic acid (8.22 g, 60 mmol) in dimethyformamide (60 ml) at 23° C. under an atmosphere of argon was added triethylamine (10 ml, 72 mmol) and 4 (dimethylamino)pyridine (0.366 g, 3 mmol). The resulting solution was heated to 50° C. Carbonic acid 4-nitro-phenyl ester 2-trimethylsilanyl-ethyl ester (20.4 g, 72 mmol) was added in 5 by 4 g portions over 18 hours. After 44 h carbonic acid 4-nitro-phenyl ester 2-trimethylsilanyl-ethyl ester (3.4 g, 12 mmol) was added followed by triethylamine (1.7 ml, 12 mmol). After 63 h the reaction mixture was concentrated to an oil. Purification by silica gel chromatography eluting with 3-7 to 7-3 ethyl acetate-hexane gave (3-boronic acid-phenyl)carbamic acid 2-trimethylsilanyl-ethyl ester (8.12 g, 48%): Rf sm 0.067, p 0.33 (ethyl acetate-hexane 1:1); 1H NMR (300 MHz, CD3OD) δ 7.64 (s, 1H), 7.49 (d, 1H, J=8.94 Hz), 7.26 (m, 2H), 4.23 (t, 2H, 3=8.28 Hz), 1.06 (t, 2H, J=8.21 Hz) 0.72 (s, 9H). MS (ES) [M+Na]/z Calc'd 304, found 304. A mixture of 6-iodo-3-((E2-pyridin-2-yl-vinyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole (7.1 g, 14.8 mmol), (3-boronic acid-phenyl)-carbamic acid 2-trimethylsilanyl-ethyl ester (8.32 g, 29.6 mmol), dichlorobis(triphenylphosphine)-palladium(II) (312 mg, 0.44 mmol), potassium carbonate (6.13 g, 44.4 mmol) and triethylamine (2.1 ml, 14.8) in anisole (60 ml) was heated to 80° C. under an atmosphere of carbon monoxide. After 24 h more triethylamine (2.1 ml, 14.8 mmol) was added. After 33 hrs the reaction was determined to be complete by TLC analysis (ethyl acetate-hexane 7-3). The reaction mixture was cooled to 23° C., then diluted with saturated NaHCO3 (aq) (40 ml) and ethyl acetate (300 ml). The phases were separated and the aqueous was extracted with ethyl acetate (2×100 mls). The pooled ethyl acetate was washed with brine (100 ml) and dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography gave (3-{1-[3-(2-Pyridin-2-yl-ethyl)-1)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazol-6-yl]-methanoyl}-phenyl)-carbamic acid 2-trimethylsilanyl-ethyl ester as a yellow glass (7.22 g, 79%). 1H NMR (300 MHz. CDCl3) δ 8.65 (d, 1H, J=3.93 Hz), 8.10 (d, 1H, J=8.54 Hz), 8.04 (s, 1H), 7.94 (d, 1H, J=16.33 Hz), 7.82 (s, 1H), 7.66-7.77 (m, 3H), 7.61 (d, 1H, J=16.35 Hz), 7.40-7.51 (m, 3H), 7.19 (m, 1H), 7.00 (s, 1H), 5.77 (s, 2H), 4.25 (t, 2H, J=6.93 Hz), 3.60 (t, 2H, J=8.10 Hz), 1.04 (t, 2H, J=6.79 Hz), 1.00 (t, 2H, J=8.13 Hz), 0.04 (s, 9H), 0.0 (s, 9H). MS (ESI+) [M+H]/z Calc'd 615, found 615.

Name

ethyl acetate hexane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

7.1 g

Type

reactant

Reaction Step Two

[Compound]

Name

(3-boronic acid-phenyl)-carbamic acid 2-trimethylsilanyl-ethyl ester

Quantity

8.32 g

Type

reactant

Reaction Step Two

Name

ethyl acetate hexane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

79%

Identifiers

|

REACTION_CXSMILES

|

C(OCC)(=[O:3])C.CCCCCC.N1C=CC=CC=1/C=C/C1C2C(=CC=CC=2)[N:23]([CH2:30][O:31][CH2:32][CH2:33][Si:34]([CH3:37])([CH3:36])[CH3:35])N=1.C(=O)([O-])[O-].[K+].[K+].C(N(CC)CC)C>C1(OC)C=CC=CC=1.C([O-])(O)=O.[Na+].C(OCC)(=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:35][Si:34]([CH3:37])([CH3:36])[CH2:33][CH2:32][O:31][C:30](=[O:3])[NH2:23] |f:0.1,3.4.5,8.9,^1:72,91|

|

Inputs

Step One

|

Name

|

ethyl acetate hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

7.1 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(C=CC=C1)/C=C/C1=NN(C2=CC=CC=C12)COCC[Si](C)(C)C

|

[Compound]

|

Name

|

(3-boronic acid-phenyl)-carbamic acid 2-trimethylsilanyl-ethyl ester

|

|

Quantity

|

8.32 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

6.13 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

2.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)OC

|

|

Name

|

|

|

Quantity

|

312 mg

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

2.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

ethyl acetate hexane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC.CCCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 23° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous was extracted with ethyl acetate (2×100 mls)

|

WASH

|

Type

|

WASH

|

|

Details

|

The pooled ethyl acetate was washed with brine (100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by silica gel chromatography

|

Outcomes

Product

Details

Reaction Time |

33 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](CCOC(N)=O)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.22 g | |

| YIELD: PERCENTYIELD | 79% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |